molecular formula C18H13NO B13772785 7-methylnaphtho[1,2-b]quinolin-9-ol CAS No. 86538-44-5

7-methylnaphtho[1,2-b]quinolin-9-ol

Cat. No.: B13772785
CAS No.: 86538-44-5
M. Wt: 259.3 g/mol
InChI Key: AOHULHDCZSJJGJ-UHFFFAOYSA-N
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Description

7-methylnaphtho[1,2-b]quinolin-9-ol is a complex organic compound with a unique structure that combines a naphthalene ring with a quinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylnaphtho[1,2-b]quinolin-9-ol typically involves the condensation of aniline derivatives with ketones or aldehydes. One common method includes the use of 2-styrylanilines as starting materials, which undergo condensation with aldehydes to form the quinoline structure . Another approach involves the oxidative cyclization of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines, catalyzed by CuCl2·2H2O .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methylnaphtho[1,2-b]quinolin-9-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

7-methylnaphtho[1,2-b]quinolin-9-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-methylnaphtho[1,2-b]quinolin-9-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methylnaphtho[1,2-b]quinolin-9-ol is unique due to its combined naphthalene and quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

7-Methylnaphtho[1,2-b]quinolin-9-ol is a compound that belongs to the class of naphthoquinone derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and skin depigmenting properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound features a fused naphthalene ring system with a quinoline moiety. This unique structure contributes to its reactivity and interaction with biological targets, such as enzymes and cellular receptors.

1. Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the mechanism of action involving the activation of the enzyme DT-diaphorase (NQO1), which is overexpressed in many tumor types. The reduction of quinones to hydroquinones by NQO1 produces reactive oxygen species (ROS), which can lead to DNA damage and apoptosis in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 Value (µM)Mechanism of Action
This compoundA549TBDNQO1 activation leading to ROS production
5,8-QuinolinedioneMDA-MB-2315.0NQO1 mediated apoptosis
1,4-Naphthoquinone hybridsT47D12.0Induction of oxidative stress

2. Antibacterial Activity

The antibacterial potential of naphthoquinone derivatives has been explored in various studies. These compounds demonstrate activity against a range of bacterial strains by disrupting bacterial cell membranes or inhibiting key metabolic pathways. For instance, derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of several naphthoquinone derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.

3. Skin Depigmenting Effects

This compound has also been studied for its effects on skin pigmentation. Similar compounds have been shown to inhibit melanosome transport in melanocytes without altering overall melanin production levels. This property makes them candidates for skin depigmenting agents .

Table 2: Skin Depigmenting Effects of Naphthoquinone Derivatives

CompoundMelanocyte Cell LineConcentration (µM)Effect on Melanin Production
This compoundMelan-a20No change in melanin content
MNQOMelan-a10Reduced melanosome transport

Properties

CAS No.

86538-44-5

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

7-methylnaphtho[1,2-b]quinolin-9-ol

InChI

InChI=1S/C18H13NO/c1-11-14-8-6-12-4-2-3-5-15(12)18(14)19-17-9-7-13(20)10-16(11)17/h2-10,20H,1H3

InChI Key

AOHULHDCZSJJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)O

Origin of Product

United States

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